2-Biphenylmagnesium bromide
Overview
Description
2-Biphenylmagnesium bromide is an organometallic compound with the molecular formula C12H9MgBr. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its ability to introduce the biphenyl moiety into various organic molecules, making it a versatile reagent in the synthesis of complex organic compounds.
Mechanism of Action
Target of Action
2-Biphenylmagnesium bromide is an organometallic compound that primarily targets electrophilic carbon atoms within organic molecules . This compound is a Grignard reagent, a class of reagents known for their potent nucleophilic properties .
Mode of Action
The mode of action of this compound involves the formation of a Grignard reagent . This reagent is highly nucleophilic, meaning it donates electron pairs to form covalent bonds. It selectively targets electrophilic (electron-deficient) carbon atoms within organic molecules, thereby facilitating the creation of new carbon-carbon bonds .
Biochemical Pathways
As a grignard reagent, it is known to participate in various organic synthesis reactions, leading to the formation of a wide range of organic compounds . These compounds can then participate in various biochemical pathways, depending on their specific structures and properties.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds within organic molecules . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and natural products . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure conditions, and the nature of the solvent used. For instance, it is typically used in solution form, with diethyl ether being a common solvent . The specific environmental conditions can significantly impact the reactivity and selectivity of the Grignard reagent.
Preparation Methods
2-Biphenylmagnesium bromide can be prepared through the reaction of 2-bromobiphenyl with magnesium in the presence of an organic solvent such as diethyl ether or tetrahydrofuran. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium. The general reaction is as follows:
C12H9Br+Mg→C12H9MgBr
In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-Biphenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.
Common reagents and conditions used in these reactions include solvents like diethyl ether or tetrahydrofuran, and catalysts such as palladium or nickel. The major products formed from these reactions are often complex organic molecules with biphenyl structures.
Scientific Research Applications
2-Biphenylmagnesium bromide has numerous applications in scientific research:
Organic Synthesis: It is used to synthesize pharmaceuticals, agrochemicals, and natural products.
Material Science: It aids in the development of novel materials like polymers and liquid crystals.
Medicinal Chemistry: It is employed in the synthesis of biologically active compounds.
Industrial Chemistry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
2-Biphenylmagnesium bromide can be compared with other Grignard reagents such as phenylmagnesium bromide and 4-biphenylmagnesium bromide. While all these compounds share similar reactivity patterns, this compound is unique due to its ability to introduce the biphenyl moiety, which is valuable in the synthesis of biaryl compounds.
Similar Compounds
- Phenylmagnesium bromide
- 4-Biphenylmagnesium bromide
- 2-Bromobiphenyl
These compounds are used in similar types of reactions but differ in the specific structures they introduce into the target molecules.
Properties
IUPAC Name |
magnesium;phenylbenzene;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVOYNVIWKWAIN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=[C-]2.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82214-69-5 | |
Record name | 2-Biphenylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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